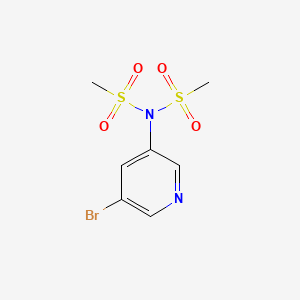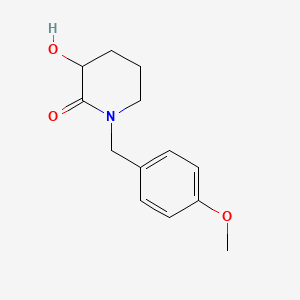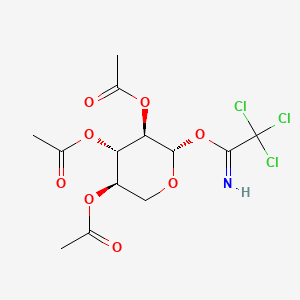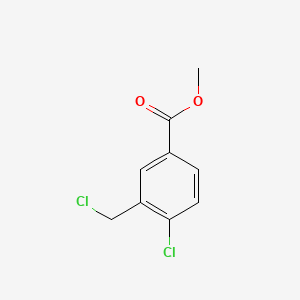
Methyl 4-chloro-3-(chloromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-(chloromethyl)benzoate is a chemical compound with the empirical formula C9H8Cl2O2 . It is a solid substance and is not currently widely available .
Molecular Structure Analysis
The molecular structure of Methyl 4-chloro-3-(chloromethyl)benzoate consists of a benzoate group attached to a methyl group and a chloromethyl group . The SMILES string representation of the molecule isO=C(OC)C(C=C1)=CC(CCl)=C1Cl . Physical And Chemical Properties Analysis
Methyl 4-chloro-3-(chloromethyl)benzoate is a solid substance . It has a molecular weight of 219.06 . The InChI string representation of the molecule is1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 .
Applications De Recherche Scientifique
Biosynthesis Research : Harper et al. (1989) studied the role of chloromethane, a compound similar in structure to Methyl 4-chloro-3-(chloromethyl)benzoate, as a methyl donor in the biosynthesis of esters and anisoles in Phellinus pomaceus, a type of woodrotting fungus. This study highlights the significance of such compounds in primary fungal metabolism and their potential role as intermediates in the biosynthesis of nonhalogenated natural products (Harper, D. B., Hamilton, J. T. G., Kennedy, J. T., & McNally, K. J., 1989).
Chemical Synthesis : Yang Jian-she (2009) described the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in the production of Tianeptine, an antidepressant. This synthesis process demonstrates the utility of Methyl 4-chloro-3-(chloromethyl)benzoate and related compounds in creating medically significant substances (Yang Jian-she, 2009).
Development of Analytical Methods : Charles et al. (1992) developed a method using mass spectrometry for analyzing 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in water, which is structurally related to Methyl 4-chloro-3-(chloromethyl)benzoate. This research illustrates the compound's role in improving analytical techniques for detecting environmental contaminants (Charles, M., Chen, G., Kanniganti, R., & Marbury, G. D., 1992).
Pharmaceutical Research : The study by Zondek and Shapiro (1943) on the fate of halogenated phenols in the organism, which include compounds structurally related to Methyl 4-chloro-3-(chloromethyl)benzoate, provides insight into the metabolism and potential therapeutic applications of such compounds in treating infections and sterilizing urine (Zondek, B., & Shapiro, B., 1943).
Mécanisme D'action
Target of Action
Methyl 4-chloro-3-(chloromethyl)benzoate is a unique chemical compound with the molecular formula C9H8Cl2O2
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially be involved in the compound’s interaction with its targets.
Biochemical Pathways
The compound has been shown to undergo suzuki-miyaura coupling reaction with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate . This suggests that it may interact with biochemical pathways involving these reactions.
Action Environment
It’s known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(chloromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRQEROYWWKDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

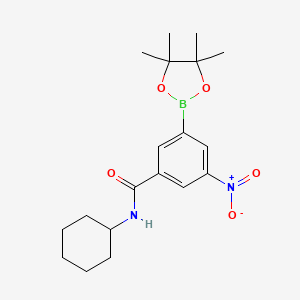
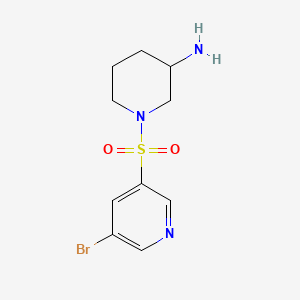
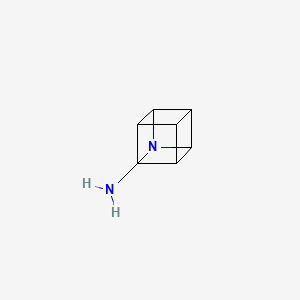

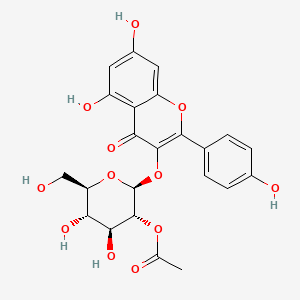

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-3-(-bta--D-glucopyranosyloxy)-2a,3,4,6,7,7b-h](/img/no-structure.png)
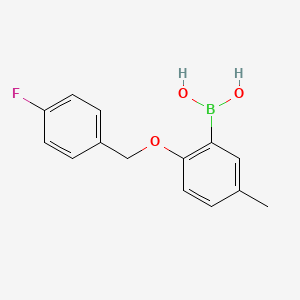

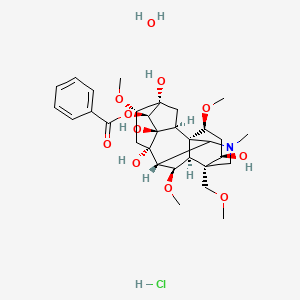
![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)
